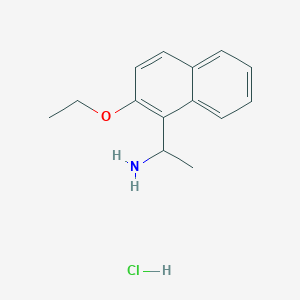![molecular formula C7H9BrN2O B13724528 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridin-5-ol Hydrobromide](/img/structure/B13724528.png)
2,3-Dihydro-1H-pyrrolo[2,3-c]pyridin-5-ol Hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydro-1H-pyrrolo[2,3-c]pyridin-5-ol Hydrobromide is a chemical compound that belongs to the class of pyrrolopyridine derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridin-5-ol Hydrobromide typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium or copper compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through crystallization or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dihydro-1H-pyrrolo[2,3-c]pyridin-5-ol Hydrobromide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce alkylated or acylated products .
Wissenschaftliche Forschungsanwendungen
2,3-Dihydro-1H-pyrrolo[2,3-c]pyridin-5-ol Hydrobromide has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridin-5-ol Hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, such as cell growth inhibition or immune modulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Pyrrolo[2,3-b]pyridin-5-ol: This compound is similar in structure but lacks the hydrobromide group.
2,3-Dihydro-1H-pyrrolo[3,4-c]pyridin-1-one: This compound is another pyrrolopyridine derivative with potential anticancer properties.
Uniqueness
2,3-Dihydro-1H-pyrrolo[2,3-c]pyridin-5-ol Hydrobromide is unique due to its specific structural features and the presence of the hydrobromide group, which can influence its solubility, stability, and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C7H9BrN2O |
|---|---|
Molekulargewicht |
217.06 g/mol |
IUPAC-Name |
1,2,3,6-tetrahydropyrrolo[2,3-c]pyridin-5-one;hydrobromide |
InChI |
InChI=1S/C7H8N2O.BrH/c10-7-3-5-1-2-8-6(5)4-9-7;/h3-4,8H,1-2H2,(H,9,10);1H |
InChI-Schlüssel |
FQFDDNCTINXUBP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC2=CNC(=O)C=C21.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Chloro-N-cyclopropyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13724450.png)
![4'-Ethyl-5-(trifluoromethyl)-[1,1'-biphenyl]-2-amine](/img/structure/B13724452.png)








![2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B13724514.png)
![2-Chloro-4-(1-ethanesulfonyl-1H-pyrazol-4-yl)-thieno[3,2-d]pyrimidine](/img/structure/B13724525.png)

